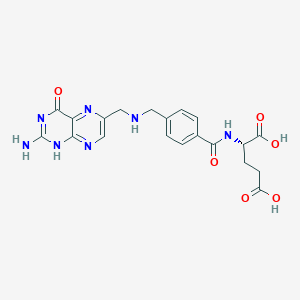

Isohomofolic acid

Description

Structure

3D Structure

Properties

CAS No. |

24960-28-9 |

|---|---|

Molecular Formula |

C20H21N7O6 |

Molecular Weight |

455.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]methyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H21N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)8-22-7-10-1-3-11(4-2-10)17(30)25-13(19(32)33)5-6-14(28)29/h1-4,9,13,22H,5-8H2,(H,25,30)(H,28,29)(H,32,33)(H3,21,23,26,27,31)/t13-/m0/s1 |

InChI Key |

GBNHJINZQOWTDD-ZDUSSCGKSA-N |

SMILES |

C1=CC(=CC=C1CNCC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O |

Isomeric SMILES |

C1=CC(=CC=C1CNCC2=CN=C3C(=N2)C(=O)N=C(N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC(=CC=C1CNCC2=CN=C3C(=N2)C(=O)N=C(N3)N)C(=O)NC(CCC(=O)O)C(=O)O |

Synonyms |

N-[α-[[(2-Amino-4-hydroxy-6-pteridinyl)methyl]amino]-p-toluoyl]-L-glutamic Acid |

Origin of Product |

United States |

Advanced Analytical Techniques for Isohomofolic Acid Characterization and Quantification

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques leverage the interaction of electromagnetic radiation with the molecule to elucidate its structure and assess its purity.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and confirmation of organic compounds, including complex organic acids like Isohomofolic acid. It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C), within a molecule magritek.comsci-hub.se. For organic acids, characteristic signals corresponding to methyl, methylene, olefinic, and carboxylic acid groups are typically observed magritek.com.

For this compound, ¹H NMR spectroscopy would yield a unique fingerprint of proton signals, allowing for the identification of protons associated with the pteridine (B1203161) ring, the para-aminobenzoic acid (PABA) moiety, and the glutamic acid chain. The chemical shifts, integration values, and coupling patterns of these signals are crucial for confirming the proposed molecular structure and detecting any structural impurities. Similarly, ¹³C NMR spectroscopy would provide insights into the carbon backbone, revealing the presence of different carbon environments. The combination of ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC), enables a complete assignment of the molecular structure and a thorough assessment of the compound's purity magritek.commdpi.com.

Table 1: Illustrative NMR Spectroscopic Parameters for this compound (Conceptual)

| NMR Type | Parameter | Typical Information Provided | Expected for this compound |

| ¹H NMR | Chemical Shift (δ, ppm) | Proton environment, functional groups | Distinct signals for pteridine, PABA, and glutamate (B1630785) protons |

| Multiplicity | Number of neighboring protons | Complex patterns due to varied proton environments | |

| Integration | Relative number of protons | Proportional to the number of protons in each environment | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Carbon environment, functional groups | Signals for aromatic carbons, methylene, and carbonyl carbons |

| 2D NMR | Correlations | Connectivity between atoms | Confirmation of structural linkages and assignments |

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) is particularly well-suited for the analysis of complex organic molecules and mixtures due to its high resolution, accurate mass measurements, and sensitivity nih.govmdpi.comchromatographyonline.comthieme-connect.de. This technique is effective for identifying and quantifying various organic acids nih.gov.

For this compound, LC-QTOF/MS would be employed to precisely determine its molecular mass, often observed as a protonated or deprotonated molecular ion ([M+H]⁺ or [M-H]⁻). The high mass accuracy of QTOF allows for the determination of the exact elemental composition, which is critical for confirming the molecular formula of this compound. Furthermore, tandem mass spectrometry (MS/MS) experiments would generate characteristic fragmentation patterns. These patterns, resulting from the dissociation of the molecular ion, provide valuable structural insights into the connectivity of the pteridine, PABA, and glutamate moieties within the this compound molecule mdpi.comthieme-connect.deresearchgate.net. This method facilitates rapid and accurate quantitative organic acid analysis nih.gov.

Table 2: Illustrative LC-QTOF/MS Data for this compound (Conceptual)

| MS Parameter | Typical Information Provided | Expected for this compound |

| Molecular Ion (m/z) | Exact molecular weight | [M+H]⁺ or [M-H]⁻ corresponding to C₂₀H₂₁N₇O₆ |

| Accurate Mass | Elemental composition | Confirmation of C₂₀H₂₁N₇O₆ formula |

| Fragmentation Pattern (MS/MS) | Structural connectivity, functional groups | Characteristic fragment ions derived from pteridine, PABA, and glutamate cleavage |

| Retention Time (LC) | Separation from matrix components | Specific retention time on a given LC column |

Ultraviolet-Visible (UV/Vis) spectrophotometry and fluorescence spectroscopy are valuable tools for the quantification and purity assessment of compounds possessing chromophores (light-absorbing groups) and fluorophores (light-emitting groups), respectively biocompare.comdrawellanalytical.com. UV/Vis spectroscopy measures the absorption of light at specific wavelengths, which is directly proportional to the concentration of the analyte, making it a quick and cost-effective method for quantification biocompare.comdenovix.com. Fluorescence spectroscopy, on the other hand, offers higher sensitivity and specificity, particularly for low-concentration samples, by detecting emitted light after excitation biocompare.comdrawellanalytical.com.

As a folate analog, this compound contains conjugated systems within its pteridine and para-aminobenzoic acid moieties, which act as chromophores. Therefore, it would exhibit characteristic UV/Vis absorption maxima, typically in the ultraviolet and visible regions of the spectrum, similar to folic acid which shows absorption bands around 284 nm and 325 nm due to π-π* and n-π* electronic transitions researchgate.net. These specific absorption wavelengths can be used for the quantitative determination of this compound in solutions. Fluorescence spectroscopy could also be employed to detect this compound at very low concentrations, leveraging any intrinsic fluorescence of the molecule or its derivatives, providing a highly sensitive analytical approach biocompare.comdrawellanalytical.com.

Table 3: Illustrative UV/Vis and Fluorescence Spectroscopic Parameters for this compound (Conceptual)

| Spectroscopic Method | Parameter | Typical Information Provided | Expected for this compound |

| UV/Vis Spectrophotometry | Absorption Maxima (λmax) | Presence of chromophores, quantification | Characteristic peaks (e.g., ~280-370 nm) |

| Absorbance | Concentration of the compound | Direct correlation to concentration | |

| Fluorescence Spectroscopy | Excitation/Emission Maxima | Presence of fluorophores, high sensitivity | Specific wavelengths for excitation and emission (if fluorescent) |

Chromatographic Separation and Identification Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures, allowing for its isolation, identification, and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the separation, identification, and quantification of non-volatile or thermally labile compounds, including a broad range of organic acids and their derivatives nih.govjfda-online.comphcogres.com. HPLC systems typically consist of a pump, an injector, a column (often reversed-phase C18), and a detector (commonly UV/Vis or mass spectrometry) nih.govjfda-online.comphcogres.com.

For this compound, reversed-phase HPLC would be the method of choice for its separation from impurities, precursors, and degradation products. The optimization of HPLC parameters, such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., mixtures of aqueous buffers with organic solvents like acetonitrile, often pH-adjusted), flow rate, and detection wavelength, is crucial for achieving optimal resolution and sensitivity nih.govjfda-online.comphcogres.com. UV detection at a wavelength corresponding to this compound's maximum absorption would enable its sensitive and selective quantification. The retention time of this compound under specific chromatographic conditions serves as a key parameter for its identification nih.govjfda-online.com.

Table 4: Illustrative HPLC Parameters for this compound Analysis (Conceptual)

| Parameter | Typical Range/Type for Organic Acids | Expected for this compound |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 column for optimal separation |

| Mobile Phase | Aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile), pH-adjusted | Optimized pH and organic modifier for good peak shape and retention |

| Flow Rate | 0.5 - 1.5 mL/min | Typically 0.9 - 1.0 mL/min for analytical columns nih.govjfda-online.com |

| Detection | UV/Vis detector | UV detection at λmax of this compound |

| Retention Time (tR) | Compound-specific | Unique tR under optimized conditions |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique primarily used for the separation and identification of volatile and semi-volatile organic compounds pomics.comasbcnet.orgmdpi.com. While this compound itself is a large, non-volatile molecule that would typically require chemical derivatization (e.g., silylation) to impart volatility before GC-MS analysis, this technique is highly valuable for the analysis of its related metabolites pomics.comasbcnet.orgmdpi.com.

GC-MS is extensively applied in metabolomics for profiling organic acids, amino acids, and other small molecules in various biological and chemical samples nih.govpomics.commdpi.comtohoku.ac.jpnih.gov. For this compound research, GC-MS could be utilized to identify and quantify smaller, more volatile breakdown products, precursors, or metabolic byproducts that might be relevant to its synthesis, degradation pathways, or biological activity. The separation occurs on a capillary GC column based on volatility and interaction with the stationary phase, followed by mass spectrometric detection that provides both qualitative (identification via mass spectra matching) and quantitative information pomics.commdpi.com.

Table 5: Illustrative GC-MS Parameters for Related Metabolites of this compound (Conceptual)

| Parameter | Typical Range/Type for Organic Acids Metabolites | Expected for this compound Metabolites |

| Sample Preparation | Derivatization (e.g., silylation with MSTFA) | Required for non-volatile metabolites mdpi.com |

| GC Column | Capillary column (e.g., 30m x 0.25mm, 0.25µm film) | Suitable for separating derivatized organic acids mdpi.com |

| Carrier Gas | Helium | Common carrier gas mdpi.com |

| Injection | Split/Splitless | Optimized for sample concentration mdpi.com |

| Detector | Mass Spectrometer (EI) | Provides fragmentation patterns and molecular ions for identification pomics.com |

| Identification | Library matching (NIST, Golm) | Comparison of mass spectra with databases asbcnet.org |

Enzymatic Interactions and Mechanistic Biochemical Investigations of Isohomofolic Acid

Dihydrofolate Reductase (DHFR) as a Primary Research Target

Dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids. nih.govrxlist.com Consequently, DHFR has been a primary target for the development of antifolate drugs. rxlist.com The inhibition of DHFR disrupts DNA synthesis and cell proliferation, a cornerstone of cancer chemotherapy. nih.govrxlist.com

Molecular Mechanisms of Isohomofolic Acid-DHFR Binding and Inhibition

The molecular interactions between an inhibitor and DHFR are crucial for its inhibitory potency. For many folate analogs, binding occurs within a deep cleft in the enzyme, involving hydrogen bonds, hydrophobic interactions, and ionic interactions with key amino acid residues. However, specific studies detailing the binding mode of this compound to DHFR, including the precise amino acid residues involved and the conformational changes induced upon binding, are not documented in available research.

Kinetic Studies of Enzyme Inhibition by this compound

Kinetic studies are fundamental to characterizing the potency and mechanism of enzyme inhibitors. These studies typically determine parameters such as the inhibition constant (K_i_) or the half-maximal inhibitory concentration (IC50). While kinetic data for well-known DHFR inhibitors like methotrexate (B535133) are extensively reported, similar specific kinetic parameters for this compound's inhibition of DHFR are not present in the accessible scientific literature. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for DHFR Inhibition

Structure-activity relationship (SAR) studies are vital for optimizing the design of enzyme inhibitors by correlating structural modifications of a compound with its biological activity. nih.gov For various classes of DHFR inhibitors, SAR studies have elucidated the importance of specific structural features for potent inhibition. nih.gov Unfortunately, dedicated SAR studies focusing on this compound and its analogs to delineate the structural requirements for effective DHFR inhibition have not been reported.

Exploration of Other Folate-Dependent Enzymes and Metabolic Pathways

The biological effects of folate analogs can extend beyond DHFR to other enzymes involved in folate metabolism.

Investigating Interactions with Thymidylate Synthase and Related Enzymes

Thymidylate synthase (TS) is another key enzyme in DNA synthesis, responsible for the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a crucial precursor for DNA. nih.govwikipedia.org Some folate analogs are known to inhibit TS. nih.gov However, specific investigations into the interaction between this compound and thymidylate synthase, including kinetic analyses of potential inhibition, are absent from the scientific record.

Identification of Novel Biochemical Pathways Modulated by this compound

The introduction of a foreign compound can lead to the modulation of various biochemical pathways beyond its primary target. These effects can be identified through metabolomic studies and other systems biology approaches. Research into how this compound might modulate other metabolic pathways, such as purine (B94841) or fatty acid synthesis, has not been undertaken, leaving its broader biochemical effects unknown.

Cellular and in Vitro Biological Research on Isohomofolic Acid

Impact on Cellular Metabolism and Nucleic Acid Biosynthesis in Model Systems

Isohomofolic acid has been studied for its pharmacological properties as a folic acid antagonist. nih.gov Folic acid and its derivatives, known as folates, are critical cofactors in one-carbon metabolism, a network of biochemical reactions vital for various cellular processes, including nucleotide biosynthesis and amino acid homeostasis. frontiersin.orgnih.govlibretexts.orgwikipedia.orgmdpi.comresearchgate.net Given its classification as a folic acid antagonist, this compound is expected to interfere with these folate-dependent metabolic pathways. nih.gov

As a folic acid antagonist, this compound would likely exert its effects by interfering with the availability of one-carbon units necessary for the de novo synthesis of purines and thymidylate, key components of DNA. nih.govlibretexts.orgresearchgate.netclevelandclinic.org Folic acid is essential for nucleic acid synthesis, and its inhibition can block cellular proliferation. nih.gov While early research from 1972 indicated its pharmacological properties as a folic acid antagonist, specific detailed findings regarding its direct effects on DNA repair mechanisms were not explicitly detailed in the readily available information from this study. nih.gov

One-carbon metabolism is intrinsically linked to amino acid metabolism, particularly in the synthesis and interconversion of amino acids such as serine, glycine, and methionine. frontiersin.orgnih.govlibretexts.orgwikipedia.orgmdpi.comresearchgate.netnih.govfrontiersin.orgfrontiersin.orgfrontiersin.org Folates act as carriers and donors of one-carbon units in these reactions. frontiersin.orglibretexts.orgwikipedia.orgmdpi.comresearchgate.net Given this compound's characterization as a folic acid antagonist, it is implied that its presence would modulate these crucial one-carbon transfer reactions and, consequently, amino acid metabolism. nih.gov However, specific detailed findings from the available literature regarding the precise modulation of individual amino acid pathways by this compound are not readily accessible.

Studies on Cell Proliferation and Viability in Cultured Cell Lines

Investigations into this compound have included its impact on cell proliferation and viability in various cultured cell lines. nih.gov Cell proliferation assays and viability studies are standard methods to assess the biological effects of compounds on cellular growth and health. nih.govnih.govelifesciences.orgplos.orgsigmaaldrich.com

Early studies from 1972 specifically investigated the effects of this compound on the growth of cancer cell lines, including HeLa cells and Sarcoma 180. nih.gov The MeSH terms associated with this research indicate that "HeLa Cells / drug effects" and "Sarcoma 180 / metabolism" were areas of focus, suggesting that this compound demonstrated some form of inhibitory or modulatory effect on these cancer cells. nih.gov Detailed quantitative data, such as IC50 values or specific growth inhibition percentages, were not available in the provided search snippets.

While the broader scientific literature extensively describes mechanisms of cellular apoptosis and cell cycle arrest as responses to various agents, including those affecting metabolism nih.govnih.govomrf.orgnih.govnih.govabcam.comresearchgate.netfrontiersin.orgplos.org, specific detailed findings on the direct induction of apoptosis or precise cell cycle arrest mechanisms by this compound were not explicitly detailed in the available early research. nih.gov

Antimicrobial Activity and Effects on Microbial Growth (e.g., Lacticaseibacillus casei, Streptococcus)

The antimicrobial potential of this compound has been explored, particularly concerning its effects on the growth of specific microbial strains. Research from 1972 indicated that this compound had "drug effects" on Lacticaseibacillus casei and Streptococcus species. nih.gov This suggests that the compound exhibited some form of inhibitory or modulatory activity against these microorganisms, which are commonly used in studies of antimicrobial agents. frontiersin.orgnih.govmdpi.comnih.govmdpi.comjournalmeddbu.comfrontiersin.orgnih.goviyte.edu.trresearchgate.netnih.govscielo.edu.uymedscape.com

Computational and Theoretical Approaches in Isohomofolic Acid Research

Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug discovery, offering profound insights into the binding of a ligand, such as isohomofolic acid, to its target enzyme. These methods are crucial for understanding the specificity and affinity of these interactions, which are fundamental to the compound's biological activity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a static snapshot of the interaction. nih.gov This is achieved by sampling a vast number of possible conformations and orientations of the ligand within the enzyme's active site and then using a scoring function to rank them. nih.gov For folate analogues like this compound, the primary target is often dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of DNA precursors. nih.govtandfonline.comnih.gov Docking studies on related antifolates have successfully identified key amino acid residues involved in binding, such as hydrogen bonding and hydrophobic interactions, which are critical for inhibitory activity. researchgate.netsemanticscholar.org

Following docking, molecular dynamics simulations provide a dynamic view of the enzyme-ligand complex, simulating its movement and conformational changes over time. nih.govnih.gov These simulations, often run for nanoseconds or even longer, offer a more realistic representation of the biological environment. semanticscholar.org MD simulations can reveal the stability of the docked pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. nih.govnih.gov For instance, simulations of folic acid derivatives with their target receptors have shown how the ligand can induce conformational changes in the enzyme and how water molecules can mediate interactions. nih.gov Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from MD trajectories helps to assess the stability of the complex and the flexibility of different protein regions upon ligand binding. semanticscholar.org

| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Methotrexate (B535133) | Human DHFR | -9.8 | Asp27, Arg70, Ser59 |

| Pemetrexed | Human DHFR | -8.5 | Asp27, Tyr31, Glu60 |

| Raltitrexed | Human DHFR | -8.2 | Asp27, Leu22, Phe34 |

| Folic Acid | WbDHFR | -9.1 | Asp32, Arg75, Ser64 |

| Pyrimethamine | WbDHFR | -8.5 | Asp32, Phe63, Ser113 |

This table presents illustrative data from studies on known folate analogues to demonstrate the type of information obtained from molecular docking studies. The specific values are representative and compiled from various research sources on antifolates.

Quantum Chemical Calculations for Understanding Reactivity and Electronic Structure

Quantum chemical calculations offer a deeper understanding of the intrinsic electronic properties of this compound, which govern its reactivity and interactions. nih.govresearchgate.net These methods, based on the principles of quantum mechanics, can compute a wide range of molecular properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.govacs.org

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap generally indicates a more reactive species. For folate analogues, quantum chemical calculations can help in understanding their ability to participate in redox reactions or to be recognized by their target enzymes. nih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for enzyme-ligand binding. nih.gov

Furthermore, quantum chemical methods can be used to calculate spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the computed structures. nih.govacs.org These calculations can also shed light on the conformational preferences of this compound in different environments. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 5.2 D | Indicates overall polarity of the molecule |

This table provides representative quantum chemical data for folic acid, serving as an illustrative example of the types of properties calculated for its analogues like this compound.

In Silico Screening and Design of Novel this compound Analogues

Building upon the insights gained from molecular docking and quantum chemical calculations, in silico screening and rational drug design methodologies are employed to discover and optimize novel analogues of this compound. nih.govnih.govtandfonline.com Virtual screening involves the high-throughput docking of large libraries of compounds against a target enzyme to identify potential hits. tandfonline.comnih.gov This approach allows for the rapid and cost-effective screening of thousands or even millions of molecules to prioritize those with the highest predicted binding affinity for experimental testing. nih.gov

Structure-based drug design utilizes the three-dimensional structure of the target enzyme to design new molecules or modify existing ones to improve their binding and selectivity. nih.gov By analyzing the binding pocket of an enzyme like DHFR, researchers can identify opportunities to introduce new functional groups to an this compound scaffold that can form additional favorable interactions, thereby enhancing its inhibitory potency. semanticscholar.org For example, if a hydrophobic pocket is identified near the bound ligand, adding a lipophilic group to the analogue could increase its binding affinity. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the foundational methods for synthesizing Isohomofolic acid, and how can purity be verified?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including protection/deprotection of functional groups (e.g., carboxyl or amino groups). Post-synthesis, purity verification requires HPLC-MS with a C18 column (5 µm particle size) and a mobile phase gradient of water/acetonitrile (0.1% formic acid) . Quantify impurities using UV detection at 280 nm and ensure >95% purity for experimental reproducibility .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural properties?

- Methodological Answer : Use NMR spectroscopy (1H, 13C, and 2D-COSY) in deuterated solvents (e.g., DMSO-d6) to confirm stereochemistry and isomer differentiation. Pair with FT-IR to identify functional groups (e.g., carboxylic acid peaks at 1700–1720 cm⁻¹) and X-ray crystallography for absolute configuration validation .

Q. How should researchers conduct a systematic literature review on this compound’s biological activity?

- Methodological Answer :

Use databases like PubMed and SciFinder with keywords: This compound + [biological target].

Filter studies by relevance to in vitro enzyme assays (e.g., folate receptor binding) or in vivo pharmacokinetics.

Critically evaluate conflicting data (e.g., IC50 variations) by comparing assay conditions (pH, temperature) and control groups .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported binding affinities of this compound to folate receptors?

- Methodological Answer :

- Controlled Variables : Standardize assay conditions (e.g., 37°C, pH 7.4 buffer) and receptor isoforms (α vs. β).

- Data Normalization : Use internal controls (e.g., folic acid as a reference ligand) and triplicate measurements.

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-lab variability .

- Advanced Validation : Cross-validate with SPR (surface plasmon resonance) for real-time binding kinetics .

Q. What strategies resolve contradictions in this compound’s stability under varying physiological conditions?

- Methodological Answer :

Stability Studies : Incubate this compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.

Degradation Monitoring : Use LC-MS/MS to track degradation products (e.g., hydrolyzed derivatives) over 24 hours.

Mechanistic Insights : Apply Arrhenius equation to predict shelf-life under accelerated conditions (40–60°C) .

Q. How do in vitro and in vivo metabolic profiles of this compound differ, and what methodologies bridge this gap?

- Methodological Answer :

- In Vitro : Use hepatocyte cultures or microsomal assays (CYP450 enzymes) to identify Phase I metabolites.

- In Vivo : Conduct radiolabeled (14C) studies in rodent models, with plasma/tissue sampling at 0, 1, 4, 8, 24h post-administration.

- Data Integration : Compare metabolite profiles using PCA (principal component analysis) and adjust dosing regimens based on bioavailability discrepancies .

Q. What advanced computational models predict this compound’s interactions with non-target proteins?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to screen against human proteome databases (e.g., PDB).

- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (TIP3P water model) to assess binding stability.

- Validation : Cross-reference with thermal shift assays (TSA) to confirm off-target interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.